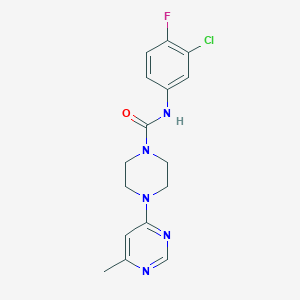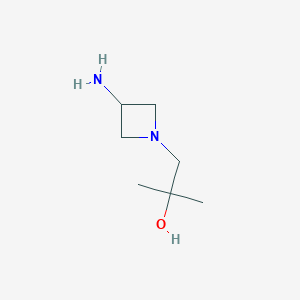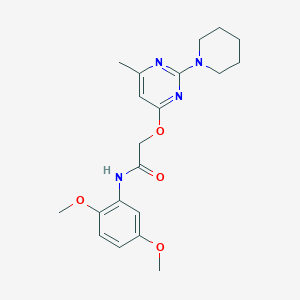![molecular formula C22H23N3O4 B2434471 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate CAS No. 1119383-63-9](/img/structure/B2434471.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including a cyclopentyl group, an amino group, a carboxylate ester group, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Chemical Reactions Analysis
The compound contains several functional groups that are likely to be reactive. For example, the amino group and the carboxylate ester group could potentially participate in a variety of chemical reactions . The pyridine ring is also a common feature in many biologically active compounds and could play a role in the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate ester group could potentially make the compound polar, while the cyclopentyl group could contribute to its hydrophobicity .Applications De Recherche Scientifique
Cyanoacetylation of Amines
Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano groups. Specifically, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Researchers have explored the preparation methods of N-aryl and N-heteryl cyanoacetamides, which involve treating various substituted aryl or heteryl amines with alkyl cyanoacetates . These derivatives have potential in evolving better chemotherapeutic agents.
Anti-HIV Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized and screened related derivatives for anti-HIV activity against both HIV-1 and HIV-2 strains. The results indicate promising effects in inhibiting viral replication .
Thiophene Derivatives
Microwave-assisted reactions of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide led to the formation of thiophene derivatives. These compounds exhibit interesting properties and may find applications in materials science or drug discovery .
Biologically Active Moieties
Given the diverse biological activities reported for cyanoacetamide derivatives, biochemists have taken an interest in this class of compounds. By modifying the cyanoacetamide scaffold, researchers aim to develop novel heterocyclic moieties with potential therapeutic applications .
Building Organic Heterocycles
The N-aryl and/or heteryl cyanoacetamides serve as building blocks for various organic heterocycles. Their reactivity allows for the construction of diverse ring systems, which can be explored further for medicinal chemistry purposes .
Related Heterocyclic Synthesis
While not directly studied for this compound, related heterocyclic synthesis pathways involving similar structures (e.g., 4-hydroxy-2-quinolones) have shown unique biological activities. Researchers have used these compounds to synthesize four- to seven-membered heterocycles with potential applications .
Orientations Futures
Propriétés
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-12-19(27)25(17-8-4-3-5-9-17)16(2)20(15)21(28)29-13-18(26)24-22(14-23)10-6-7-11-22/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEASSSNVMLNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)OCC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

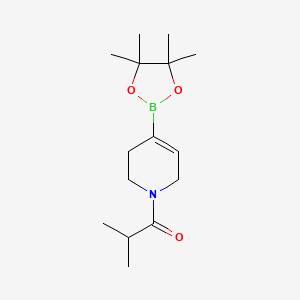
![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)
![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)
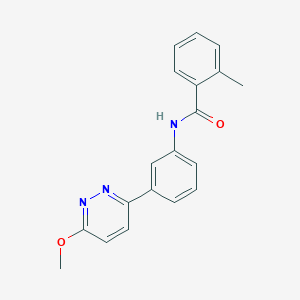

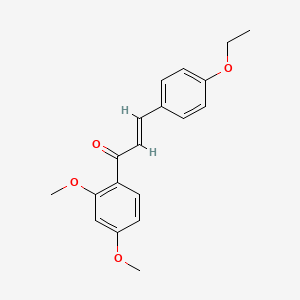
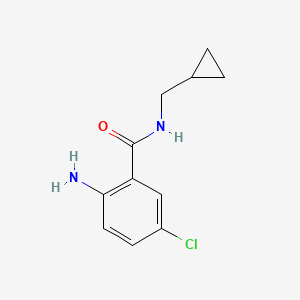
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)

